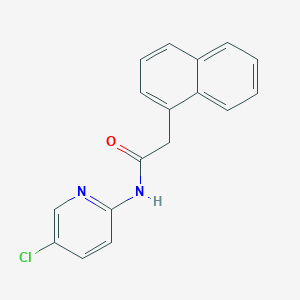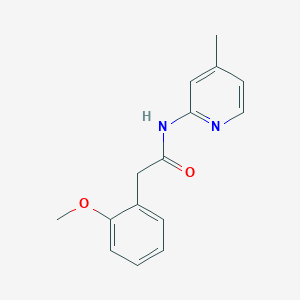![molecular formula C23H30N2O2 B5540908 2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)
2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Dieckmann Cyclization Route : A study demonstrated the formation of piperazine-2,5-diones, closely related to the chemical structure , through Dieckmann cyclization. This process underlines the compound's potential in synthesizing complex organic molecules (Claude Larrivée Aboussafy & D. Clive, 2012).
- Carbon-14 Labeling for Antihypertensives : Carbon-14 labeled versions of compounds structurally related to the specified chemical have been synthesized for use in antihypertensive research, indicating its potential application in drug development and pharmacokinetic studies (S. Hays, 1987).
Applications in CO2 Capture
- Resistance to Degradation in CO2 Capture : Research on aqueous piperazine, a compound structurally similar to the one , shows significant resistance to thermal degradation and oxidation in carbon dioxide capture processes, highlighting its potential environmental applications (S. Freeman, Jason V. Davis, & G. Rochelle, 2010).
Molecular Structure and Antimalarial Activity
- Anti-Malarial Agents : Certain derivatives, sharing a similar piperazine-based framework, exhibit anti-malarial activity. This discovery points towards the compound's potential use in developing new antimalarial medications (W. Cunico et al., 2009).
Pharmaceutical Compound Development
- Synthesis of PPARpan Agonist : An efficient synthesis process for a potent PPARpan agonist, which includes a piperazine moiety similar to the compound of interest, highlights its relevance in the development of therapeutic agents (Jiasheng Guo et al., 2006).
Enzymatic Resolution for Therapeutic Agents
- Optically Pure Dropropizine : The kinetic resolution of a related compound by alcoholysis under lipase catalysis for the preparation of optically pure dropropizine, an antitussive and central sedative agent, demonstrates the chemical's significance in pharmaceutical synthesis (D. Bianchi et al., 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,27)13-12-18-8-7-11-20(16-18)22(26)25-15-14-24(3)17-21(25)19-9-5-4-6-10-19/h4-11,16,21,27H,12-15,17H2,1-3H3/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYBOPCHRXSCU-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(C[C@@H]2C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)
![Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B5540838.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5540869.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)
![(2E)-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5540900.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)
